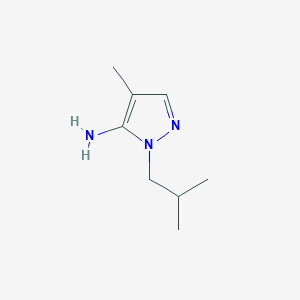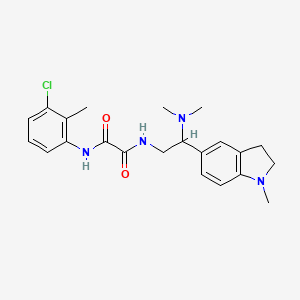![molecular formula C17H14N4O2S B2392915 4-[(2-甲氧基苯基)甲基]-1-硫代-4H,5H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮 CAS No. 736960-50-2](/img/structure/B2392915.png)
4-[(2-甲氧基苯基)甲基]-1-硫代-4H,5H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-methoxyphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a useful research compound. Its molecular formula is C17H14N4O2S and its molecular weight is 338.39. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-methoxyphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-methoxyphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
该化合物已显示出有希望的抗癌潜力。研究人员研究了其对各种癌细胞系的影响,包括乳腺癌、肺癌和白血病。 机制研究表明它干扰细胞周期进程,诱导细胞凋亡并抑制肿瘤生长 .
抗菌特性
1,2,4-三唑并[3,4-b][1,3,4]噻二嗪骨架对革兰氏阳性和革兰氏阴性细菌均表现出抗菌活性。 它可以作为开发新型抗生素的先导化合物 .
镇痛和抗炎作用
研究已经探索了该化合物的镇痛和抗炎特性。 它可以调节疼痛通路并减少炎症,使其与疼痛管理和炎症性疾病相关 .
抗氧化潜力
该化合物的抗氧化活性对于对抗氧化应激和保护细胞免受损伤至关重要。 抗氧化剂在预防各种疾病(包括神经退行性疾病和心血管疾病)中起着至关重要的作用 .
抗病毒活性
初步调查表明它对某些病毒表现出抗病毒作用。 需要进一步研究以探索其作为抗病毒剂的潜力 .
酶抑制
该化合物作为一种酶抑制剂,靶向碳酸酐酶、胆碱酯酶和碱性磷酸酶等酶。 这些抑制作用可能对各种疾病具有治疗意义 .
潜在的抗结核药物
鉴于迫切需要新的抗结核药物,研究人员已经评估了该化合物对结核分枝杆菌的活性。 它显示出作为潜在抗结核药物的希望 .
构效关系 (SAR) 研究
了解 1,2,4-三唑并[3,4-b][1,3,4]噻二嗪的 SAR 对于药物设计至关重要。 研究人员已经探索了特定结构修饰如何影响生物活性,从而有助于理性的药物开发 .
总之,该化合物在各种治疗领域具有重大潜力,进一步研究可以释放其全部功能。 研究人员继续探索其应用,使其成为药物发现和开发的令人兴奋的目标 . 如果您需要更多详细信息或有任何其他问题,请随时提问!😊
属性
IUPAC Name |
4-[(2-methoxyphenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-23-14-9-5-2-6-11(14)10-20-15(22)12-7-3-4-8-13(12)21-16(20)18-19-17(21)24/h2-9H,10H2,1H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLWIKBCMQHIIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N4C2=NNC4=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
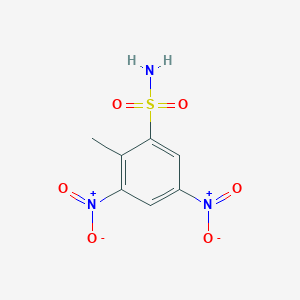
![2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2392834.png)
![N-(3,4-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2392835.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinoline-4-carboxylic acid](/img/structure/B2392839.png)

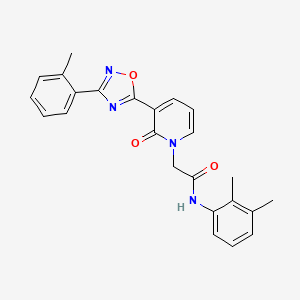
![2-({4-[(Z)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-1,5-dihydro-4H-imidazol-2-yl}amino)-3-phenylpropanoic acid](/img/structure/B2392843.png)
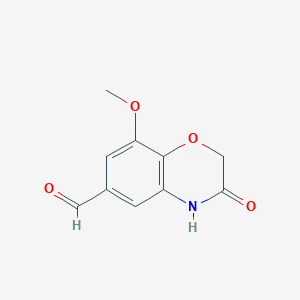
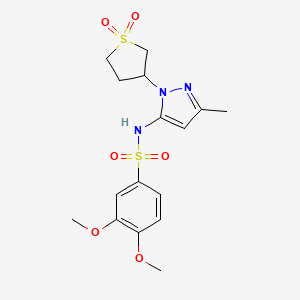
![N-(3-((dimethylamino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2392849.png)
